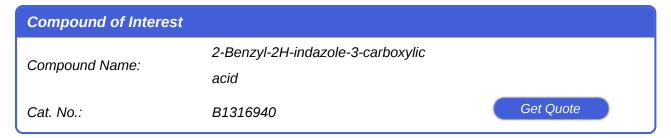


Physicochemical Characteristics of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, among others. This technical guide focuses on the physicochemical characteristics, synthesis, and potential biological relevance of a specific derivative, **2-Benzyl-2H-indazole-3-carboxylic acid**. While specific experimental data for this compound is limited in publicly available literature, this document compiles information from closely related analogs and the parent compound, indazole-3-carboxylic acid, to provide a comprehensive overview for research and drug development purposes.

Physicochemical Properties

Quantitative data for **2-Benzyl-2H-indazole-3-carboxylic acid** is not readily available. The following table summarizes the known physicochemical properties of the parent compound, indazole-3-carboxylic acid, and computational data for a closely related derivative, 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid, to provide an estimation of the expected properties.



Property	Value (Indazole-3- carboxylic acid)	Value (2-Benzyl-5- methoxy-2H- indazole-3- carboxylic acid - Computational)	Source
Molecular Formula	C8H6N2O2	C16H14N2O3	[1]
Molecular Weight	162.15 g/mol	282.29 g/mol	[1]
Melting Point	266-270 °C (decomposes)	Not available	[2][3][4]
Boiling Point	443.7±18.0 °C (Predicted)	Not available	[3]
рКа	~3.03 (Predicted)	Not available	[2][5]
Solubility	Slightly soluble in DMSO and Methanol	Not available	[5]
Topological Polar Surface Area (TPSA)	Not available	64.35 Ų	[6]
logP (octanol-water partition coefficient)	Not available	2.7914	[6]
Hydrogen Bond Donors	1 (for the carboxylic acid)	1	[6]
Hydrogen Bond Acceptors	2 (for the indazole nitrogens)	4	[6]
Rotatable Bonds	Not available	4	[6]

Spectral Data

Detailed spectral data for **2-Benzyl-2H-indazole-3-carboxylic acid** is not available. The following sections describe the expected spectral characteristics based on the parent compound, indazole-3-carboxylic acid, and general principles of spectroscopy.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons) and the indazole ring protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift. For comparison, the ¹H NMR spectrum of the parent 1H-indazole-3-carboxamide in DMSO shows signals for the indazole protons between 7.24 and 8.18 ppm, and a broad singlet for the NH proton at 13.84 ppm.[7]
- ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the indazole ring, and the carbons of the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Benzyl-2H-indazole-3-carboxylic acid** is expected to exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band and a strong C=O stretching band. A study on indazole-3-carboxylic acid provides insights into its vibrational spectra.[8][9] The IR spectrum of a related indazole-3-carboxamide derivative shows characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[7]

Mass Spectrometry (MS)

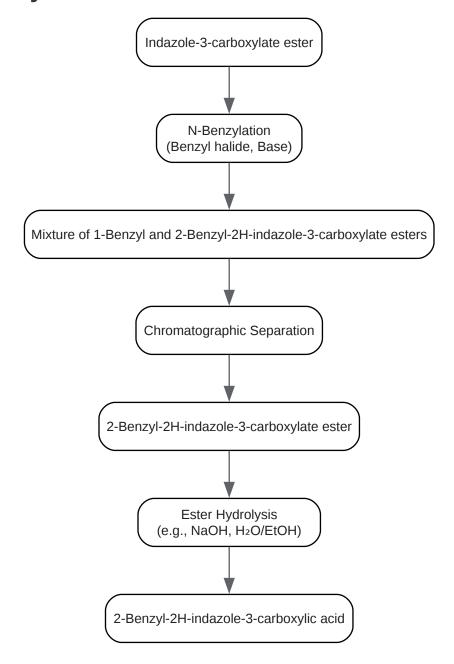
The mass spectrum of **2-Benzyl-2H-indazole-3-carboxylic acid** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group. The mass spectrum of the parent indazole-3-carboxylic acid shows a molecular ion peak at m/z 162.[1] The mass spectrum of 2-benzylindazole shows a molecular ion at m/z 208.[10]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Benzyl-2H-indazole-3-carboxylic acid** is not readily available in the reviewed literature. However, a plausible synthetic route can be devised based on general methods for the N-alkylation of indazoles. The synthesis would likely involve the benzylation of an indazole-3-carboxylate ester followed by hydrolysis of the ester to the carboxylic acid.



Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **2-Benzyl-2H-indazole-3-carboxylic acid**.

Detailed Methodology (Hypothetical):

• N-Benzylation of Indazole-3-carboxylate Ester:



- To a solution of methyl indazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
- Stir the mixture at room temperature for a short period to deprotonate the indazole nitrogen.
- Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
- Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

· Separation of Isomers:

- The N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers.[11]
- Separate the desired 2-benzyl isomer from the 1-benzyl isomer using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Ester Hydrolysis:

- Dissolve the purified 2-Benzyl-2H-indazole-3-carboxylate ester in a mixture of ethanol and water.
- Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and remove the ethanol under reduced pressure.



- Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Potential Biological Activity and Signaling Pathways

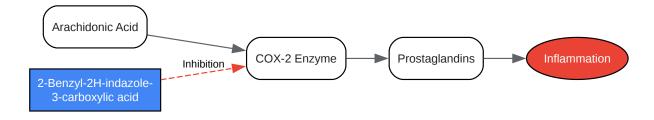
While the specific biological target of **2-Benzyl-2H-indazole-3-carboxylic acid** has not been definitively identified in the available literature, the indazole scaffold is present in numerous biologically active compounds.[12][13][14]

Derivatives of 2H-indazole have shown promise as:

- Anti-inflammatory agents: Some 2H-indazole derivatives have been investigated as inhibitors
 of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]
- Antimicrobial agents: Various indazole derivatives have demonstrated activity against protozoa, bacteria, and fungi.[15]

Given the structural similarities to known COX-2 inhibitors, a plausible signaling pathway to investigate for **2-Benzyl-2H-indazole-3-carboxylic acid** would be the arachidonic acid cascade.

Postulated Signaling Pathway Inhibition



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Caption: Postulated inhibition of the COX-2 pathway by **2-Benzyl-2H-indazole-3-carboxylic** acid.

Conclusion



2-Benzyl-2H-indazole-3-carboxylic acid is a compound of interest for further investigation in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. While specific experimental data for this molecule is sparse, this technical guide provides a foundational understanding of its expected physicochemical characteristics, a plausible synthetic route, and a potential biological target for future studies. Researchers are encouraged to use this information as a starting point for their own experimental validation.

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